Cas no 904813-92-9 (N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide)

N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is a specialized triazole-based compound featuring a carboxamide linkage and an acetamidophenyl substituent. Its molecular structure, incorporating both phenyl and triazole moieties, suggests potential utility in medicinal chemistry and materials science. The compound's rigid triazole core may enhance binding affinity in biological systems, while the acetamidophenyl group could improve solubility and pharmacokinetic properties. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery and organic synthesis. The presence of multiple aromatic systems may also contribute to applications in fluorescence or coordination chemistry. This compound exemplifies a structurally diverse scaffold with broad research applicability.
N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide structure
904813-92-9 structure
Product Name:N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
CAS No:904813-92-9
MF:C23H19N5O2
MW:397.429264307022
CID:5425940
Update Time:2025-06-12

N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(acetylamino)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
    • N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C23H19N5O2/c1-16(29)24-18-12-14-19(15-13-18)25-23(30)21-22(17-8-4-2-5-9-17)28(27-26-21)20-10-6-3-7-11-20/h2-15H,1H3,(H,24,29)(H,25,30)
    • InChI Key: MUUSVKWZIXXBJO-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C(C2=CC=CC=C2)=C(C(NC2=CC=C(NC(C)=O)C=C2)=O)N=N1

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Additional information on N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 904813-92-9): A Comprehensive Overview

N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 904813-92-9) is a multifunctional compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and potential applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.

The chemical structure of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is particularly noteworthy. The compound features a 1,2,3-triazole core, which is a versatile heterocyclic ring system known for its stability and reactivity. The presence of the acetamido group on the phenyl ring and the additional phenyl substituents on the triazole ring contribute to its unique chemical and biological properties. The triazole moiety is often associated with enhanced bioavailability and metabolic stability, making it an attractive scaffold for drug design.

The synthesis of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been reported using various methodologies. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a well-established method for constructing 1,2,3-triazoles. This click chemistry technique is highly efficient and selective, allowing for the facile synthesis of the target compound with high yields. Recent advancements in catalytic systems and reaction conditions have further optimized this process, making it more accessible for large-scale production.

In terms of biological activities, N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in several areas. One of the most significant applications is in the field of anticancer research. Studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to downregulate the expression of proteins such as Bcl-2 and cyclin D1, which are crucial for cancer cell survival.

Additionally, N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential as an anti-inflammatory agent. In vitro studies have shown that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the neuroprotective effects of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide. Research has indicated that this compound can protect neuronal cells from oxidative stress-induced damage. It has been shown to reduce levels of reactive oxygen species (ROS) and prevent apoptosis in neuronal cell cultures exposed to neurotoxic agents such as amyloid-beta peptides. These findings suggest that it may have therapeutic potential in neurodegenerative diseases like Alzheimer's disease.

The pharmacokinetic properties of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide have also been studied to assess its suitability as a drug candidate. Preclinical studies have demonstrated favorable pharmacokinetic profiles with good oral bioavailability and low toxicity. These characteristics are essential for ensuring effective drug delivery and minimizing adverse effects.

Recent research has also explored the combination therapy potential of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide. Studies have shown that when used in combination with other anticancer agents such as cisplatin or doxorubicin, it can enhance therapeutic efficacy while reducing toxicity. This synergistic effect highlights its potential as a valuable component in multimodal treatment strategies.

In conclusion, N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 904813-92-9) is a versatile compound with a wide range of biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in various medical contexts.

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